- Modulation of phosphoryl transferase activity of glutamine synthetase, World Intellectual Property Organization, , ,

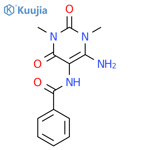

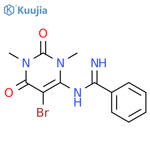

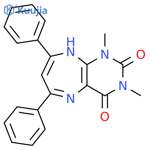

Cas no 961-45-5 (1,3-Dimethyl-8-phenylxanthine)

1,3-Dimethyl-8-phenylxanthine 化学的及び物理的性質

名前と識別子

-

- 1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-phenyl-

- 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione

- 8-PHENYLTHEOPHYLLINE CRYSTALLINE

- 1,3-dimethyl-7-phenylxanthine

- 1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione

- 1,3-dimethyl-8-phenyl-3,7-dihydro-purine-2,6-dione

- 1,3-dimethyl-8-phenyl-3,9-dihydro-purine-2,6-dione

- 1,3-Dimethyl-8-phenylxanthine

- 1H-Purine-2,6-dione,2,3,6,7-tetrahydro-1,3-dimethyl-8-phenyl

- 8-Phenyltheophylline

- Lopac-P-2278

- Theophylline,8-phenyl

- 1,3-Dimethyl-8-phenylxanthine crystalline

- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl- (9CI)

- 3,9-Dihydro-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione (ACI)

- Theophylline, 8-phenyl- (6CI, 7CI, 8CI)

- 1,3-Dimethyl-8-phenyl-1H-purine-2,6(3H,7H)-dione

- 3,7-Dihydro-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione

- 8-Phenyl-1,3-dimethylxanthine

- 8-PT

- NSC 14127

- CCG-204999

- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl-(9CI)

- 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1,3-DIMETHYL-8-PHENYL-

- NCGC00015807-06

- PDSP2_000325

- 1H-Purine-2,6-dione, 2,3,6,7-tetrahydro-1,3-dimethyl-8-phenyl-

- Theophylline, 8-phenyl-

- VU0254233-3

- STL293634

- PD015130

- AKOS015905559

- Q4644289

- UNII-E6M543P3BL

- HMS3262H16

- NCGC00015807-02

- SDCCGSBI-0050892.P002

- CHEMBL62350

- BDBM82015

- E6M543P3BL

- PDSP2_000320

- BDBM50391224

- SMR000058251

- NSC-14127

- PDSP1_000327

- MFCD00005582

- DTXSID90242119

- Tox21_500917

- NCGC00261602-01

- SR-01000076062-1

- AKOS002153928

- EU-0100917

- DTXCID40164610

- CAS_1922

- 1,3-DIMETHYL-8-PHENYLXANTHINE, CRYSTALLINE

- 1,3-dimethyl-8-phenyl-3,9-dihydro-1h-purine-2,6-dione

- NCGC00015807-04

- NCGC00094228-02

- Lopac0_000917

- MLS000069624

- LP00917

- PDSP1_000322

- NSC14127

- 1,3-dimethyl-8-phenyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- SR-01000076062

- NSC_1922

- Oprea1_390706

- NCGC00015807-01

- 3,9-DIHYDRO-1,3-DIMETHYL-8-PHENYL-1H-PURINE-2,6-DIONE

- DB-057624

- CS-0044810

- P 2278

- NCGC00094228-01

- NCGC00015807-03

- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl-

- SCHEMBL516432

- 8-PHENYL THEOPHYLLINE

- 961-45-5

-

- MDL: MFCD00005582

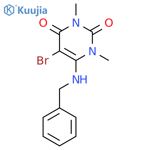

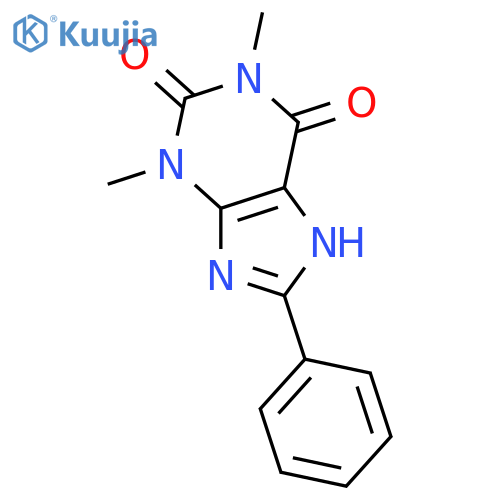

- インチ: 1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)

- InChIKey: PJFMAVHETLRJHJ-UHFFFAOYSA-N

- ほほえんだ: O=C1N(C)C(=O)N(C)C2=C1NC(C1C=CC=CC=1)=N2

計算された属性

- せいみつぶんしりょう: 256.09600

- どういたいしつりょう: 256.096

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 394

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 69.3A^2

- 互変異性体の数: 4

じっけんとくせい

- 色と性状: メートル白色から薄い黄色の結晶

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: >300 °C (lit.)

- ふってん: 517.7±42.0 °C at 760 mmHg

- フラッシュポイント: 266.9±27.9 °C

- 屈折率: 1.639

- ようかいど: H2O: slightly soluble

- PSA: 72.68000

- LogP: 0.62730

- じょうきあつ: 0.0±1.3 mmHg at 25°C

- ようかいせい: 水に微溶解する

1,3-Dimethyl-8-phenylxanthine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- RTECS番号:UO8445700

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1,3-Dimethyl-8-phenylxanthine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-Dimethyl-8-phenylxanthine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D480168-10mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 10mg |

$58.00 | 2023-05-18 | ||

| TRC | D480168-25mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 25mg |

$92.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02731-1g |

8-PHENYLTHEOPHYLLINE |

961-45-5 | 1g |

¥9808.0 | 2021-09-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-253981-100 mg |

1,3-Dimethyl-8-phenylxanthine, |

961-45-5 | ≥98% | 100MG |

¥1,053.00 | 2023-07-11 | |

| A2B Chem LLC | AJ23024-50mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 50mg |

$266.00 | 2024-07-18 | ||

| TRC | D480168-100mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 100mg |

$ 236.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02731-100mg |

8-PHENYLTHEOPHYLLINE |

961-45-5 | - | 100mg |

¥2138.0 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-253981-100mg |

1,3-Dimethyl-8-phenylxanthine, |

961-45-5 | ≥98% | 100mg |

¥1053.00 | 2023-09-05 | |

| A2B Chem LLC | AJ23024-100mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 100mg |

$350.00 | 2024-07-18 | ||

| TRC | D480168-50mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 50mg |

$ 150.00 | 2023-09-07 |

1,3-Dimethyl-8-phenylxanthine 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Synthesis, DNA binding and antiviral activity of new uracil, xanthine, and pteridine derivatives, Archiv der Pharmazie (Weinheim, 2007, 340(1), 26-31

ごうせいかいろ 3

- New purine synthesis, Journal of the Chemical Society [Section] D: Chemical Communications, 1970, (17), 1068-9

ごうせいかいろ 4

- Synthesis of Purines and Other Fused Imidazoles from Acyclic Amidines and Guanidines, Organic Letters, 2005, 7(9), 1833-1835

ごうせいかいろ 5

- Synthesis of purines by cyclization of the Michael-type adducts from 6-aminopyrimidines and 4-phenyl-1,2,4-triazoline-3,5-dione, Journal of the Chemical Society, 1977, (20), 2285-8

ごうせいかいろ 6

- Oxidative cyclization of 6-amino-5-benzylideneamino-1,3-dimethyluracils with thionyl chloride. A convenient synthesis of 8-substituted theophyllines, Chemical & Pharmaceutical Bulletin, 1977, 25(3), 495-7

ごうせいかいろ 7

- Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptors, Bioorganic & Medicinal Chemistry, 2010, 18(6), 2081-2088

ごうせいかいろ 8

1.2 Reagents: 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate (Merrifield resin-supported) ; 1 - 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; rt → reflux; reflux; reflux → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5.0, 0 °C

- Exploration of polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ) as new coupling agent for the synthesis of 8-substituted xanthine derivatives, Tetrahedron Letters, 2012, 53(35), 4631-4635

ごうせいかいろ 9

- Reactions of 5,6-diamino-1,3-dimethyluracil with chalcone halo derivatives, Khimiya Geterotsiklicheskikh Soedinenii, 1992, (7), 947-54

ごうせいかいろ 10

ごうせいかいろ 11

- Concise Xanthine Synthesis through a Double-Amidination Reaction of a 6-Chlorouracil with Amidines using Base-Metal Catalysis, ChemSusChem, 2017, 10(3), 624-628

ごうせいかいろ 12

- High chemical reactivity of 5-azidouracils and its synthetic application: novel synthesis of 8-substituted 1,3-dimethylxanthine derivatives, Heterocycles, 1997, 46, 547-554

ごうせいかいろ 13

- Cu-Catalyzed C-H Activation Reaction: One-Pot Direct Synthesis of Xanthine and Uric Acid Derivatives from 5-Bromouracil, Synlett, 2021, 32(17), 1757-1761

1,3-Dimethyl-8-phenylxanthine Raw materials

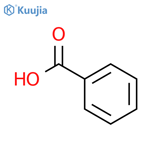

- Benzoic acid

- N-(5-Bromo-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)benzenecarboximidamide

- 1,3-Dimethyl-6,8-diphenyl-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,9H)-dione

- N-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)benzenecarboximidamide

- 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1,3-dimethyl-6-[(phenylmethyl)amino]-

- 5,6-diamino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O

- benzenecarboximidamide hydrochloride

- 5-Bromo-1,3-dimethyluracil

- 6-amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-dione

- 5-Amino-1,3-dimethyl-6-[(phenylmethylene)amino]-2,4(1H,3H)-pyrimidinedione

- Benzaldehyde, 2,2-dimethylhydrazone, (1E)-

- 2,4(1H,3H)-Pyrimidinedione,6-amino-5-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-1,3-dimethyl-

- Benzamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

1,3-Dimethyl-8-phenylxanthine Preparation Products

1,3-Dimethyl-8-phenylxanthine 関連文献

-

1. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranesKeitaro Senga,Hashime Kanazawa,Sadao Nishigaki J. Chem. Soc. Chem. Commun. 1976 155a

-

2. Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformateFumio Yoneda,Masatsugu Higuchi,Shigeru Matsumoto J. Chem. Soc. Perkin Trans. 1 1977 1754

-

3. A new synthesis of purinesFumio Yoneda,Shiguru Matsumoto,Masatsugu Higuchi J. Chem. Soc. Chem. Commun. 1974 551

-

Fumio Yoneda,Kazuko Ogiwara,Michiko Kanahori,Sadao Nishigaki J. Chem. Soc. D 1970 1068

-

5. A new, general synthesis of purinesFumio Yoneda,Tomohisa Nagamatsu J. Chem. Soc. Perkin Trans. 1 1976 1547

-

6. Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivativesKosaku Hirota,Tadashi Sugiyama,Yukio Kitade,Shigeo Senda,Yoshifumi Maki J. Chem. Soc. Perkin Trans. 1 1984 583

-

L. Crombie,V. Gold,N. M. Atherton,J. N. Murrell,D. J. Millen,R. F. M. White,B. Capon,C. W. Rees,C. J. Timmons,E. S. Waight,D. Bryce-Smith,J. D. Connolly,K. H. Overton,G. W. H. Cheeseman,J. D. Hobson,J. S. Whitehurst,D. H. Hutson,D. J. Manners,T. L. V. Ulbricht Annu. Rep. Prog. Chem. 1964 61 193

-

8. New synthesis of purines by the reaction of diethyl azodicarboxylate with 6-alkylaminouracilsFumio Yoneda,Shigeru Matsumoto,Masatsugu Higuchi J. Chem. Soc. Chem. Commun. 1975 146

1,3-Dimethyl-8-phenylxanthineに関する追加情報

Professional Introduction to 1,3-Dimethyl-8-phenylxanthine (CAS No. 961-45-5)

1,3-Dimethyl-8-phenylxanthine, a compound with the chemical formula C13H12N4O2, is a derivative of xanthine that has garnered significant attention in the field of pharmaceutical research due to its unique pharmacological properties. This compound, identified by its CAS number CAS No. 961-45-5, belongs to the xanthine class of alkaloids, which are well-known for their stimulant effects on the central nervous system. The structural modification of xanthine by introducing dimethyl and phenyl groups at specific positions enhances its biological activity, making it a subject of extensive study in drug development.

The pharmacological profile of 1,3-Dimethyl-8-phenylxanthine is characterized by its ability to interact with multiple adenosine receptors, which are crucial for regulating various physiological processes such as sleep, cognition, and cardiovascular function. Adenosine receptors are classified into four subtypes (A1, A2A, A2B, and A3), and 1,3-Dimethyl-8-phenylxanthine exhibits selective binding affinity for these receptors. This selectivity is a key factor in determining its therapeutic potential and side effect profile.

Recent studies have highlighted the potential of 1,3-Dimethyl-8-phenylxanthine as a therapeutic agent in conditions associated with adenosine receptor dysfunction. For instance, research has demonstrated its efficacy in improving cognitive function in animal models of Alzheimer's disease by modulating A2A receptor activity. The compound's ability to enhance synaptic plasticity and neuroprotection makes it an attractive candidate for further clinical investigation.

In addition to its cognitive effects, 1,3-Dimethyl-8-phenylxanthine has shown promise in the treatment of cardiovascular disorders. Studies indicate that this compound can exert vasodilatory effects by inhibiting phosphodiesterase enzymes, which play a role in regulating blood pressure and vascular tone. The phenyl group in its structure contributes to its interaction with these enzymes, thereby modulating cardiovascular function.

The synthesis of 1,3-Dimethyl-8-phenylxanthine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The dimethylation and phenylation steps are critical in achieving the desired structural modifications. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the synthesis process. These techniques not only improve efficiency but also minimize byproduct formation.

The analytical characterization of 1,3-Dimethyl-8-phenylxanthine is essential for ensuring its quality and consistency. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used analytical techniques for confirming the identity and purity of the compound. These methods provide detailed structural information and help in identifying any impurities that may affect its pharmacological activity.

The pharmacokinetic properties of 1,3-Dimethyl-8-phenylxanthine have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Preclinical studies have shown that this compound exhibits moderate oral bioavailability and a relatively long half-life, suggesting potential for once-daily dosing in therapeutic applications. Further research is ongoing to optimize dosage regimens and minimize any potential adverse effects.

In conclusion, 1,3-Dimethyl-8-phenylxanthine (CAS No. 961-45-5) is a promising pharmacological agent with diverse therapeutic applications. Its selective interaction with adenosine receptors makes it valuable in treating neurological and cardiovascular disorders. The compound's synthesis involves sophisticated organic chemistry techniques, while its analytical characterization ensures high purity and consistency. Ongoing research continues to explore its full therapeutic potential and optimize its pharmacokinetic properties for clinical use.

961-45-5 (1,3-Dimethyl-8-phenylxanthine) 関連製品

- 19844-93-0(3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 75922-48-4(1,3-Diethyl-8-phenylxanthine)

- 57000-13-2(1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-)

- 239469-76-2(tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate)

- 937591-99-6(2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 1267517-81-6(N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide)

- 1215736-36-9(1-(4-bromo-2,6-difluorophenoxy)-3-4-(5-chloro-2-methylphenyl)piperazin-1-ylpropan-2-ol hydrochloride)

- 2137573-62-5(Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate)

- 56363-84-9(2-Chloro-4-hydroxybenzoic acid)

- 7586-99-4(1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol)